

An In-depth Technical Guide to 4-Chloroheptane

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-Chloroheptane**, including its chemical identity, physicochemical properties, detailed safety and handling protocols, and a representative synthetic route. The information is intended to support laboratory research and development activities.

Chemical Identification and Properties

4-Chloroheptane is an organic compound classified as a chlorinated hydrocarbon.[1] It consists of a seven-carbon aliphatic chain with a single chlorine atom substituted at the fourth carbon position. Its primary applications are as a solvent and as an intermediate in the synthesis of other chemical compounds.[1]

CAS Number: 998-95-8[1][2][3][4][5]

Molecular Formula: C₇H₁₅Cl[1][2][4][5]

Molecular Weight: 134.65 g/mol [1][3][4][6]

Physicochemical Data

The following table summarizes the key quantitative properties of **4-Chloroheptane**. This data is essential for designing experiments, understanding its behavior in various systems, and ensuring safe handling.



Property	Value	Source(s)
Melting Point	-69.5°C (estimate)	[1][4][5]
Boiling Point	152.39°C (estimate)	[1][4][5]
322.1 K (49°C) at 0.028 bar	[2]	
Flash Point	39.2°C	[1]
Density	0.8710 g/cm ³	[1][4][5]
Refractive Index	1.4237	[1][4][5]
Vapor Pressure	6.54 mmHg at 25°C	[1]
Dielectric Constant	6.54	[3]

Safety and Handling

Comprehensive understanding and adherence to safety protocols are critical when working with **4-Chloroheptane**.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **4-Chloroheptane** is classified as follows:

Hazardous to the aquatic environment, long-term (Chronic) - Category 2[6][7]

Hazard Statement:

• H411: Toxic to aquatic life with long lasting effects.[6][7][8]

Precautionary Statements:

- P273: Avoid release to the environment.[6][7]
- P391: Collect spillage.[6][7]



• P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6][7]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is recommended:

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
- Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves that have been inspected prior to use.[7]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Handling and Storage

- Handling: Handle in a well-ventilated place.[7] Avoid contact with skin and eyes, and prevent
 the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic
 discharge.[7]
- Storage: While specific storage temperatures are not consistently provided, general best practices for flammable liquids should be followed. Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

First-Aid Measures

- General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
- If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.
- In Case of Skin Contact: Wash off with soap and plenty of water.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.



 If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols: Synthesis of 4-Chloroheptane

A common and effective method for the synthesis of **4-Chloroheptane** is the nucleophilic substitution of the hydroxyl group in 4-heptanol using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The following protocol describes a generalized procedure based on standard organic synthesis methodologies.

Chlorination of 4-Heptanol using Thionyl Chloride

This protocol outlines the conversion of 4-heptanol to **4-Chloroheptane**. Thionyl chloride is often used as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Reaction Scheme: C₇H₁₆O + SOCl₂ → C₇H₁₅Cl + SO₂ + HCl

Materials:

- 4-Heptanol
- Thionyl chloride (SOCl₂)
- Anhydrous diethyl ether or dichloromethane (DCM)
- Saturated agueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with CaCl₂)
- Stirring apparatus (magnetic stirrer and stir bar)



- Dropping funnel
- Separatory funnel
- Rotary evaporator

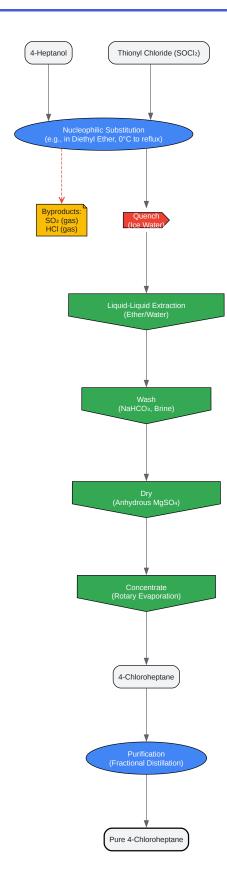
Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-heptanol (1.0 eq) in anhydrous diethyl ether or DCM under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Cool the solution in an ice bath to 0°C. Add thionyl chloride (1.1 to 1.5 eq)
 dropwise via a dropping funnel over a period of 30-60 minutes. Stir the mixture continuously.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
- Quenching: Once the reaction is complete, cool the mixture back to 0°C. Carefully and slowly quench the reaction by adding cold water or pouring the mixture over crushed ice to decompose any excess thionyl chloride.
- Work-up: Transfer the mixture to a separatory funnel.[9][10] Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize HCl), deionized water, and finally with brine.[9][10]
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
 [9][11] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Chloroheptane.
- Purification: The crude product can be further purified by fractional distillation under reduced pressure to obtain pure **4-Chloroheptane**.

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of **4-Chloroheptane** from 4-heptanol.





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Caption: Synthesis workflow for **4-Chloroheptane** from 4-heptanol.



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